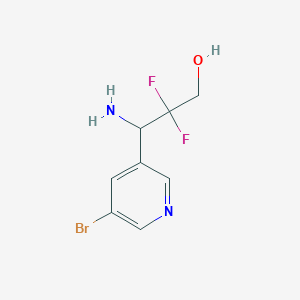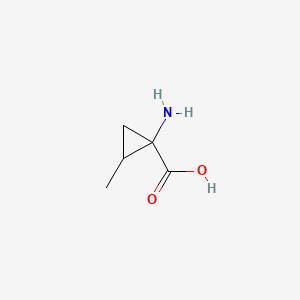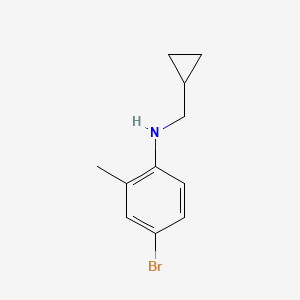![molecular formula C10H9FN2 B13241766 4-[(3-fluorophenyl)methyl]-1H-imidazole](/img/structure/B13241766.png)
4-[(3-fluorophenyl)methyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-fluorophenyl)methyl]-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 3-fluorophenylmethyl group. Imidazoles are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-fluorophenyl)methyl]-1H-imidazole typically involves the reaction of 3-fluorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-fluorophenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-[(3-fluorophenyl)methyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-[(3-fluorophenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, thereby increasing its biological activity. The imidazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3-chlorophenyl)methyl]-1H-imidazole
- 4-[(3-bromophenyl)methyl]-1H-imidazole
- 4-[(3-methylphenyl)methyl]-1H-imidazole
Uniqueness
The presence of the fluorine atom in 4-[(3-fluorophenyl)methyl]-1H-imidazole distinguishes it from other similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, making it more lipophilic and enhancing its ability to penetrate biological membranes. This can result in improved biological activity and specificity compared to its analogs.
Propriétés
Formule moléculaire |
C10H9FN2 |
|---|---|
Poids moléculaire |
176.19 g/mol |
Nom IUPAC |
5-[(3-fluorophenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C10H9FN2/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h1-4,6-7H,5H2,(H,12,13) |
Clé InChI |
MNOXXWWDTDEEAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


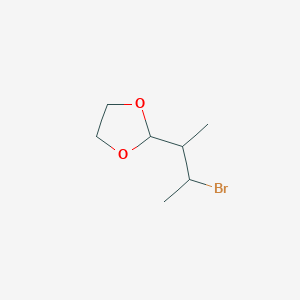
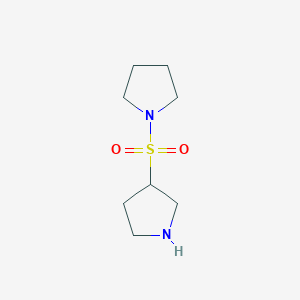


![4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13241730.png)

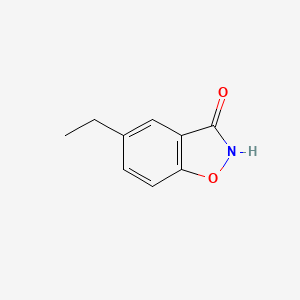
![1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine](/img/structure/B13241751.png)


